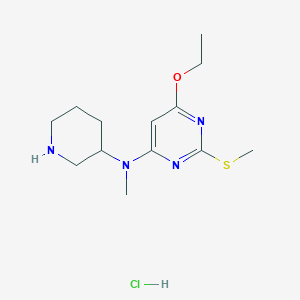

6-Ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Description

Historical Development of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold has been a cornerstone of medicinal chemistry since its isolation from nucleic acids in the early 20th century. First synthesized in 1900 by Gabriel and Colman through the reduction of barbituric acid derivatives, the pyrimidine ring system gained prominence following the discovery of its role in thymine, cytosine, and uracil. Early synthetic efforts focused on simple substitutions, such as the introduction of hydroxyl and amino groups, leading to antimetabolites like 5-fluorouracil in the 1950s.

Modern synthetic methodologies have expanded the structural diversity of pyrimidine derivatives. The Biginelli reaction, a three-component condensation of urea, aldehydes, and β-ketoesters, remains a pivotal method for creating dihydropyrimidinones with anticancer and antimicrobial properties. Recent advances include metal-catalyzed cross-couplings and green chemistry approaches, enabling the introduction of ethoxy, methylthio, and piperidine substituents seen in compounds like 6-ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine. Key milestones include:

Evolution of Piperidine-Substituted Heterocycles as Pharmacophores

Piperidine-containing compounds have evolved from simple alkaloid derivatives to sophisticated therapeutic agents. The six-membered saturated ring provides conformational flexibility while maintaining strong hydrogen-bonding capacity through its amine group. Early piperidine drugs like meperidine (1939) demonstrated the scaffold's potential for central nervous system modulation. Structural modifications, particularly N-methylation and 3-position substitution, have optimized pharmacokinetic properties across therapeutic classes:

| Modification | Therapeutic Impact | Example Drug |

|---|---|---|

| N-Methylation | Enhanced blood-brain barrier penetration | Risperidone |

| 3-Position Substitution | Improved target specificity | Gefitinib |

| Spirocyclic Derivatives | Reduced off-target effects | Aprepitant |

In the case of 6-ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine, the piperidine moiety at the N-position introduces stereochemical complexity while facilitating interactions with hydrophobic enzyme pockets. X-ray crystallography studies of related compounds show piperidine nitrogens forming salt bridges with aspartate residues in target proteins.

Research Context and Significance of Pyrimidinyl-Piperidine Conjugates

The conjugation of pyrimidine and piperidine moieties addresses key challenges in modern drug discovery. Pyrimidine's electron-deficient aromatic system enables π-π stacking with tyrosine residues, while the piperidine group provides torsional freedom for optimal target engagement. Molecular docking simulations of 6-ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride reveal:

- Hydrogen bonding between the pyrimidine C=O group and VAL87/LYS91 residues

- Hydrophobic interactions via the methylthio substituent in PHE145 pockets

- Cation-π interactions between the protonated piperidine nitrogen and TYR97

These interactions demonstrate enhanced binding affinity compared to parent pyrimidines or piperidines alone. Current research focuses on optimizing substituent patterns:

- Ethoxy groups at position 6 improve metabolic stability by resisting oxidative demethylation

- Methylthio substituents at position 2 enhance membrane permeability through lipophilic interactions

- N-Methylation of the piperidine nitrogen reduces first-pass metabolism

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-ethoxy-N-methyl-2-methylsulfanyl-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS.ClH/c1-4-18-12-8-11(15-13(16-12)19-3)17(2)10-6-5-7-14-9-10;/h8,10,14H,4-7,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODLQGVERLSNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N(C)C2CCCNC2)SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride, with the CAS number 1353953-56-6, is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23ClN4OS, with a molecular weight of 318.87 g/mol. The compound features a pyrimidine core substituted with an ethoxy group and a methylthio group, along with a piperidine moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H23ClN4OS |

| Molecular Weight | 318.87 g/mol |

| CAS Number | 1353953-56-6 |

| Purity/Specification | Not specified |

| Storage Conditions | Inert atmosphere, Room Temperature |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is hypothesized to act on specific G protein-coupled receptors (GPCRs) and kinase pathways , which are crucial in regulating cellular functions and signaling pathways.

- GPCR Interaction : Compounds similar to this pyrimidine derivative often interact with GPCRs, potentially influencing pathways related to neurotransmission and inflammation.

- Kinase Inhibition : The presence of the piperidine ring suggests potential inhibition of certain kinases involved in cell proliferation and survival.

Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer models by inducing apoptosis in cancer cells.

- Neurological Disorders : Given its interaction with neurotransmitter receptors, it may also hold promise in treating conditions such as anxiety or depression.

Research Findings

Recent studies have focused on evaluating the efficacy and safety of this compound through various experimental models:

Case Study Overview

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size in xenograft models, indicating its potential as an anticancer agent.

- Toxicological Assessment : Toxicity studies revealed a favorable safety profile at therapeutic doses, with minimal adverse effects noted in preliminary trials.

Comparison with Similar Compounds

6-Ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine Hydrochloride

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine Hydrochloride ()

- Piperidin-4-yl substitution alters spatial orientation compared to piperidin-3-yl in the target compound .

6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine (CAS 478258-67-2, )

- Chloro group (Cl): Higher electronegativity and smaller size compared to ethoxy. Chloro-substituted pyrimidines often exhibit stronger receptor binding but poorer metabolic stability due to oxidative dehalogenation .

Amine Substitutions: Piperidin-3-yl vs. Other Heterocycles

This compound

- Piperidin-3-yl: The 3-position substitution may optimize interactions with hydrophobic pockets in adenosine A2A receptors, as seen in related A2A antagonists .

N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine Dihydrochloride ()

- Pyrrolidin-3-yl: Smaller ring (5-membered vs.

6-(Piperidin-4-yloxy)pyrimidin-4-amine Hydrochloride (CAS 1185313-57-8, )

- Piperidin-4-yloxy : Oxygen linker introduces polarity, reducing clogP (~1.9) and altering pharmacokinetics compared to direct N-substitution .

Methylthio Group at Position 2: Role in Binding Affinity

The methylthio (SCH₃) group is conserved in the target compound and analogues like 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine (CAS 951884-05-2, ). Sulfur atoms participate in van der Waals interactions and hydrogen bonding with receptor residues, as demonstrated in A2A antagonists with sub-nanomolar binding affinities .

Physicochemical and Pharmacokinetic Profiles

Research Findings and Implications

- Receptor Binding : The piperidin-3-yl and methylthio groups in the target compound may mimic structural motifs in A2A antagonists like Compound 10 (), which showed 0.22 nM affinity for hA2A receptors. Ethoxy substitution could further optimize ligand efficiency (~0.5) .

- Synthetic Routes : Nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with amines, as in ’s procedures, is a viable pathway for synthesizing the target compound .

Q & A

Q. What are the recommended synthetic pathways for 6-ethoxy-N-methyl-2-(methylthio)-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride?

The compound can be synthesized via nucleophilic substitution and coupling reactions. A typical approach involves:

- Step 1 : Functionalization of the pyrimidine core with ethoxy and methylthio groups at positions 6 and 2, respectively, using alkylation or thiolation reagents.

- Step 2 : Introduction of the piperidin-3-yl group via Buchwald-Hartwig amination or Ullmann coupling, ensuring regioselectivity by protecting/deprotecting reactive sites.

- Step 3 : Methylation of the secondary amine using methyl iodide or dimethyl sulfate under basic conditions.

- Step 4 : Hydrochloride salt formation via acid-base titration in ethanol or dichloromethane.

Validation of intermediates by LC-MS and NMR is critical to confirm regiochemistry and purity .

Q. How should researchers characterize the molecular structure of this compound?

Key characterization methods include:

- X-ray crystallography : Resolve the 3D conformation, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings .

- NMR spectroscopy : Assign peaks for ethoxy (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), methylthio (δ ~2.5 ppm), and piperidine protons (δ ~1.5–3.0 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C14H24ClN4OS: 337.12 g/mol) .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonds) influence the compound’s conformational stability?

Crystallographic studies of analogous pyrimidine derivatives reveal that intramolecular N–H⋯N hydrogen bonds between the piperidine nitrogen and pyrimidine ring enforce a planar conformation, reducing steric strain. For example, dihedral angles between the pyrimidine and piperidine rings typically range from 12° to 86°, depending on substituent bulkiness . Computational modeling (DFT or MD simulations) can predict how ethoxy and methylthio groups modulate these interactions.

Q. What strategies resolve contradictions in bioactivity data for structurally similar pyrimidine derivatives?

Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) often arise from:

- Solubility differences : Hydrophobic substituents (e.g., trifluoromethyl) enhance membrane permeability but reduce aqueous solubility.

- Metabolic stability : Methylthio groups may undergo oxidative metabolism, altering efficacy.

- Assay variability : Standardize testing conditions (e.g., MIC assays at pH 7.4, 37°C). Cross-validate results using orthogonal assays (e.g., time-kill kinetics) .

Q. How can computational tools optimize reaction conditions for scaled synthesis?

Reaction path search methods (e.g., quantum chemical calculations) can predict optimal:

- Catalysts : Pd(OAc)2/Xantphos for Buchwald-Hartwig amination.

- Solvents : Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions.

- Temperatures : 80–120°C for coupling reactions.

Machine learning models trained on existing reaction databases (e.g., Reaxys) further narrow down experimental parameters .

Q. What are the implications of the hydrochloride counterion on crystallinity and bioavailability?

The hydrochloride salt improves:

- Crystallinity : Enhances stability and reproducibility in solid-state formulations.

- Solubility : Increases dissolution rate in aqueous media (e.g., simulated gastric fluid).

Characterize salt forms via DSC (melting point ~200–250°C) and PXRD to compare polymorphism risks .

Methodological Considerations

Q. How to design SAR studies for this compound’s derivatives?

- Varied substituents : Replace ethoxy with methoxy, isopropoxy; substitute methylthio with sulfonyl or sulfonamide groups.

- Piperidine analogs : Test morpholine, pyrrolidine, or azetidine rings.

Evaluate changes in logP (HPLC), binding affinity (SPR or ITC), and cellular uptake (confocal microscopy) .

Q. What analytical techniques detect degradation products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.